![molecular formula C12H11ClN2 B3265785 N-[(2-chlorophenyl)methyl]pyridin-2-amine CAS No. 41039-56-9](/img/structure/B3265785.png)
N-[(2-chlorophenyl)methyl]pyridin-2-amine
Overview
Description
“N-[(2-chlorophenyl)methyl]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .Molecular Structure Analysis
The molecular formula of “N-[(2-chlorophenyl)methyl]pyridin-2-amine” is C13H13ClN2 . It has an average mass of 232.709 Da and a monoisotopic mass of 232.076721 Da .Physical And Chemical Properties Analysis
“N-[(2-chlorophenyl)methyl]pyridin-2-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 359.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.5±3.0 kJ/mol and a flash point of 171.2±23.7 °C .Future Directions
The future directions of “N-[(2-chlorophenyl)methyl]pyridin-2-amine” and similar compounds involve their potential use in medicinal chemistry. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “N-[(2-chlorophenyl)methyl]pyridin-2-amine” could potentially be used in the development of new drugs.
Mechanism of Action
Mode of Action
Based on the mode of action of related compounds, it can be inferred that it might inhibit the electron transport in mitochondrial complex i . This inhibition could disrupt the energy production in cells, leading to their death.
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to cell death by disrupting energy production .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-8H,9H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJUGHWLKDPTPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]pyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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